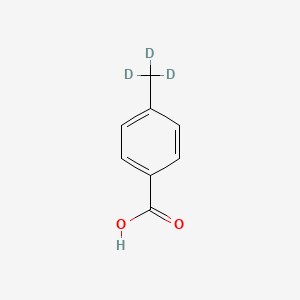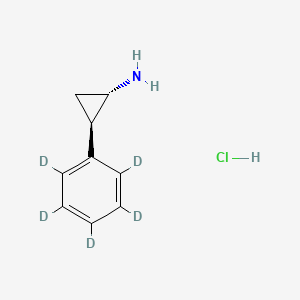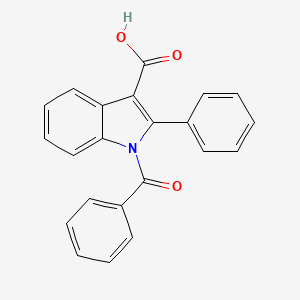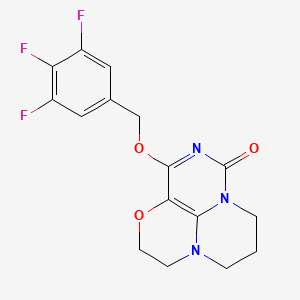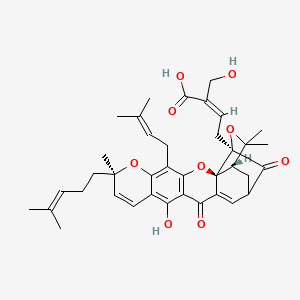
Antitubercular agent-35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitubercular agent-35 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting the growth or selectively destroying mycobacteria . The development of such agents is crucial due to the increasing prevalence of drug-resistant strains of Mycobacterium tuberculosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-35 involves multiple steps, including the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions on the ester group to finalize the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and stringent quality control measures to maintain consistency.
化学反应分析
Types of Reactions: Antitubercular agent-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced antitubercular activity and reduced toxicity. These derivatives are often tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis .
科学研究应用
Antitubercular agent-35 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology, it is used to investigate the mechanisms of action of antitubercular drugs and their effects on mycobacterial cells . In medicine, it is part of the treatment regimen for tuberculosis, especially in cases involving drug-resistant strains . Industrially, it is used in the large-scale production of antitubercular medications.
作用机制
Antitubercular agent-35 works by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl acyl carrier protein reductase (InhA), which is essential for the survival of the bacteria .
相似化合物的比较
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Comparison: Antitubercular agent-35 is unique in its ability to target multiple enzymes involved in mycolic acid synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis . Unlike isoniazid, which primarily targets the katG gene, this compound has a broader spectrum of activity. Additionally, it has shown lower toxicity compared to rifampicin and ethambutol, making it a safer option for long-term treatment .
属性
分子式 |
C19H13ClN4O2S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-6-8-14(9-7-12)22-19-23-16(11-27-19)17-10-15(24-26-17)18(25)21-13-4-2-1-3-5-13/h1-11H,(H,21,25)(H,22,23) |
InChI 键 |
RSVKJGMYOTZEQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
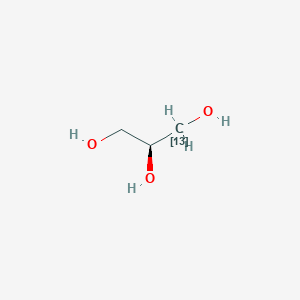
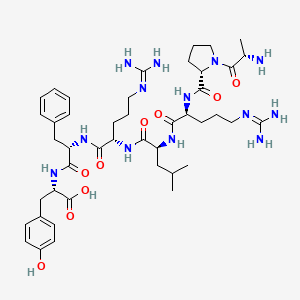
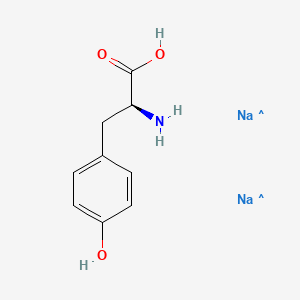
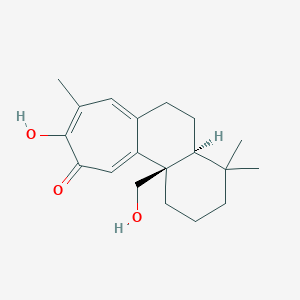

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
